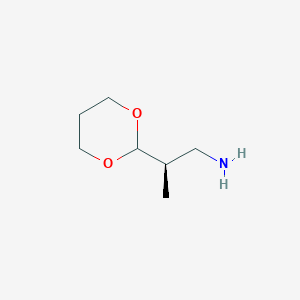

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(1,3-dioxan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(5-8)7-9-3-2-4-10-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZURSTMCKKLBRA-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 1,3 Dioxan 2 Yl Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Chiral Amine and Acetal (B89532) Moiety

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, two primary disconnections are evident: the C-N bond of the chiral amine and the C-O bonds of the acetal.

C-N Bond Disconnection: This is the most common strategy for amine synthesis. Disconnecting the C-N bond suggests a precursor such as a ketone, imine, or enamine, which can be converted to the amine via reductive amination or asymmetric hydrogenation. This leads back to the prochiral ketone, 1-(1,3-dioxan-2-yl)propan-2-one. Alternatively, a disconnection can be envisioned through an SN2 pathway, involving a synthon for a chiral 2-aminopropyl cation or anion.

Acetal Moiety Disconnection: The 1,3-dioxane (B1201747) group is a protective group for a carbonyl functionality. A retrosynthetic disconnection via hydrolysis of the acetal reveals a β-aminopropionaldehyde derivative. This suggests that the synthesis could proceed by first establishing the chiral amine on a simpler backbone and then introducing the acetal group. For instance, starting from a protected (R)-alaninal derivative, the acetal can be formed with 1,3-propanediol (B51772).

Combining these strategies, a plausible retrosynthetic route starts with the target amine and disconnects the C-N bond. This points to a prochiral precursor like 2-(1,3-dioxan-2-yl)propanal or its corresponding imine. The synthesis would then hinge on an enantioselective method to install the amine group with the desired (R)-stereochemistry. The acetal itself can be traced back to 1,3-propanediol and a suitable three-carbon aldehyde or ketone building block.

Enantioselective Synthesis Approaches to this compound

Achieving high enantioselectivity is the primary challenge in synthesizing the target compound. Several powerful catalytic methods are available for this purpose.

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for producing chiral amines. mdpi.comnih.gov This approach typically involves the hydrogenation of a prochiral enamine or imine precursor using a chiral catalyst.

A highly relevant strategy involves the rhodium-catalyzed asymmetric hydrogenation of β-keto-γ-acetal enamides. acs.org Although the substrate in that study was a ketone, the methodology is directly applicable. A suitable precursor for this compound would be the N-acetylated enamine, (Z)-N-(2-(1,3-dioxan-2-yl)prop-1-en-1-yl)acetamide. Hydrogenation of this substrate using a chiral Rhodium-QuinoxP* catalyst system has been shown to proceed with excellent enantioselectivity (up to 99% ee) and chemoselectivity, reducing the C=C double bond without affecting the acetal. acs.org Subsequent deacetylation would yield the target primary amine.

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Key Features |

|---|---|---|---|

| [Rh(COD)2]BF4 / QuinoxP* | β-Acetal Enamide | >95% | High efficiency at low hydrogen pressure (1 atm); tolerates various acetals including dioxane. acs.org |

| Ir-based catalysts | Imines | High | Effective for direct asymmetric hydrogenation of imines. hilarispublisher.com |

| Ru-based catalysts | Ketones (for reductive amination) | High | Used in direct asymmetric reductive amination of ketones with ammonia (B1221849). researchgate.net |

Asymmetric reductive amination (ARA) of a ketone precursor, such as 1-(1,3-dioxan-2-yl)ethan-1-one, with ammonia or an ammonia source, is another direct route. This can be catalyzed by chiral iridium, rhodium, or ruthenium complexes, which facilitate the in-situ formation and reduction of the imine intermediate with high enantiocontrol. researchgate.net

The use of chiral auxiliaries is a classical and robust method for inducing stereochemistry. wikipedia.orgsigmaaldrich.com An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a prominent strategy involves the use of Ellman's tert-butanesulfinamide auxiliary. yale.edu The synthesis would proceed as follows:

Condensation of (R)-(+)-2-methyl-2-propanesulfinamide with 2-(1,3-dioxan-2-yl)propanal to form the corresponding N-sulfinyl imine.

Diastereoselective addition of a nucleophile, such as a reducing agent (e.g., NaBH4), to the C=N bond. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face to create the desired stereocenter.

Cleavage of the sulfinamide group under acidic conditions (e.g., HCl in methanol) to release the free primary amine, this compound, as its hydrochloride salt.

Other auxiliaries, such as Evans oxazolidinones or pseudoephedrine, could also be employed, typically by attaching them to a propionate (B1217596) derivative, followed by diastereoselective alkylation, and subsequent conversion of the carboxylic acid moiety to the amine. nih.govresearchgate.net

| Chiral Auxiliary | Key Reaction | Typical Diastereoselectivity (dr) | Removal Condition |

|---|---|---|---|

| (R)-tert-Butanesulfinamide | Diastereoselective reduction of N-sulfinyl imine | >95:5 | Acidic hydrolysis (e.g., HCl) yale.edu |

| Evans Oxazolidinone | Diastereoselective alkylation of N-acyl imide | >98:2 | Hydrolysis (e.g., LiOH/H2O2) followed by Curtius rearrangement |

| Pseudoephedrine | Diastereoselective alkylation of amide enolate | >95:5 | Acidic or basic hydrolysis nih.gov |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.comnih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For chiral amine synthesis, transaminases (TAs or ATAs) are particularly powerful. acs.org

A chemoenzymatic route to this compound would involve the enzymatic amination of a prochiral ketone precursor, 1-(1,3-dioxan-2-yl)propan-2-one. This ketone can be synthesized via standard organic methods. The key step is the asymmetric amination using an (R)-selective transaminase. These enzymes utilize an amino donor, such as isopropylamine (B41738) or L-alanine, to transfer the amino group to the ketone substrate. The reaction equilibrium can be driven to completion by removing the ketone byproduct (e.g., acetone). Modern protein engineering techniques have produced a wide array of transaminases with broad substrate scopes and high stability, making this a viable and scalable option. mdpi.comacs.org

Other biocatalytic options include the use of amine dehydrogenases (AmDHs) or imine reductases (IREDs) in a reductive amination cascade. st-andrews.ac.uk

Diastereoselective Synthetic Routes to Access the Target Stereoisomer

Since the target molecule, this compound, possesses only one stereocenter, the concept of diastereoselectivity primarily applies to synthetic strategies where a new stereocenter is formed in a molecule that already contains one. This is central to chiral auxiliary-based methods, as discussed in section 2.2.2. The stereochemical outcome is dictated by the existing chirality of the auxiliary, leading to the preferential formation of one diastereomer.

For example, in the reduction of an N-tert-butanesulfinyl imine, the approach of the hydride reagent is sterically hindered by the auxiliary, resulting in a high diastereomeric excess (d.e.) of the desired product. The success of these routes is measured by the diastereomeric ratio (dr) of the intermediate, which directly translates to the enantiomeric excess (ee) of the final product after the auxiliary is removed.

Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility.

For asymmetric hydrogenation processes, key parameters to optimize include:

Catalyst Loading: Minimizing the amount of expensive precious metal catalyst (Rh, Ir, Ru) is critical. Loadings are often reduced to as low as 0.01 mol%.

Hydrogen Pressure: While many modern catalysts operate efficiently at atmospheric pressure, scalability may require higher pressures to increase reaction rates. acs.org

Solvent and Temperature: The choice of solvent can significantly impact both the rate and enantioselectivity of the reaction. Temperature is also a critical factor that must be balanced to achieve a reasonable reaction time without compromising selectivity.

Substrate Purity: The purity of the enamine or imine precursor is crucial, as impurities can poison the catalyst.

For biocatalytic routes , optimization focuses on:

Enzyme Loading and Stability: Using immobilized enzymes or whole-cell systems can improve stability and allow for catalyst recycling.

Cofactor Regeneration: Many enzymes, like dehydrogenases, require expensive cofactors (e.g., NAD(P)H). An efficient in-situ cofactor regeneration system is essential for economic viability.

Reaction Media: Aqueous buffers are typical, and optimization of pH, temperature, and substrate/amino donor concentration is necessary to maximize enzyme activity and lifespan.

Product Inhibition: High concentrations of the product can inhibit the enzyme. Strategies like in-situ product removal may be required for high-yield processes.

In all cases, purification of the final product is a major consideration. Crystallization of the amine as a salt (e.g., hydrochloride or tartrate) is often a preferred method for achieving high chemical and enantiomeric purity on a large scale.

Stereochemical Analysis and Enantiopurity Determination of 2r 2 1,3 Dioxan 2 Yl Propan 1 Amine

Advanced Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are powerful tools for separating enantiomers, providing quantitative data on the enantiomeric purity of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The development of a robust method for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine involves the careful selection of a chiral stationary phase (CSP) and a suitable mobile phase to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including primary amines.

The separation mechanism is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R)- and (S)-enantiomers. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Hypothetical R_t (S)-enantiomer | 8.5 min |

| Hypothetical R_t (R)-enantiomer | 10.2 min |

This table presents a hypothetical but representative set of conditions for the chiral HPLC analysis of 2-(1,3-Dioxan-2-yl)propan-1-amine.

Chiral Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable technique for enantiopurity determination, particularly for volatile compounds. As primary amines can exhibit poor chromatographic behavior, a derivatization step is typically required to enhance volatility and thermal stability while reducing polarity. sigmaaldrich.com A common approach is the acylation of the amine group with a reagent such as trifluoroacetic anhydride (TFAA). This reaction converts the enantiomers into their corresponding N-trifluoroacetyl derivatives without causing racemization. sigmaaldrich.com

The derivatized enantiomers are then separated on a chiral capillary column, often one containing a cyclodextrin-based stationary phase. gcms.cz Derivatized cyclodextrins create a chiral environment within the column where the enantiomeric derivatives can engage in differential interactions, leading to their separation. gcms.cz

Table 2: Representative Chiral GC Method Parameters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Cyclodextrin-based CSP (e.g., Chiraldex® G-TA) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 100°C (hold 2 min), ramp to 150°C at 5°C/min |

| Injector Temp. | 250°C |

| Detector | Flame Ionization Detector (FID) at 250°C |

This table outlines typical conditions for a chiral GC analysis following derivatization.

Spectroscopic Techniques for Absolute and Relative Stereochemical Assignment (Beyond Basic Identification)

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for confirming the stereochemical structure of a molecule.

NMR spectroscopy is a powerful tool for determining enantiomeric purity, typically after converting the enantiomeric mixture into a pair of diastereomers. This is achieved by reacting the amine with a chiral derivatizing agent (CDA). The resulting diastereomers are chemically distinct entities and will, in principle, exhibit different chemical shifts for nuclei near the newly formed stereogenic center. researchgate.net

For a primary amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or BINOL-derived phosphoric acids. rsc.org Upon reaction, two diastereomeric amides or salts are formed. In the ¹H or ¹⁹F NMR spectrum, the signals for protons or fluorine atoms close to the chiral center will appear as two separate sets of peaks. The enantiomeric excess can be accurately calculated by integrating the corresponding signals for each diastereomer. researchgate.net

Table 3: Hypothetical ¹H NMR Data for Diastereomeric Derivatives

| Diastereomer | Proton Analyzed | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| Formed from (R)-amine | -CH-NH- | 7.25 (doublet) |

| Formed from (S)-amine | -CH-NH- | 7.21 (doublet) |

This table illustrates the expected difference in chemical shifts for a key proton in a pair of diastereomers, allowing for quantification by NMR.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, is CD-inactive.

For this compound, obtaining a CD spectrum provides definitive confirmation of its chiral nature and enantiomeric enrichment. A non-zero CD signal across the relevant UV absorption bands confirms the presence of an excess of one enantiomer. The absolute configuration can be assigned by comparing the experimentally obtained spectrum with a reference spectrum of a known standard or with a spectrum predicted by quantum-mechanical calculations.

Derivatization Strategies for Enhancing Enantiomeric Resolution

Derivatization is a key strategy used to facilitate the analysis of enantiomers. By reacting a pair of enantiomers with a single, pure enantiomer of another compound (a chiral derivatizing agent), a pair of diastereomers is formed. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, including solubility, melting points, and chromatographic retention times, which allows them to be separated by conventional, non-chiral methods. researchgate.net

This strategy is broadly applicable:

Chromatographic Separation: Derivatization can enable the separation of enantiomers on standard achiral HPLC or GC columns, which are often more robust and less expensive than their chiral counterparts. Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with amines to form fluorescent diastereomeric carbamates that are easily resolved. nih.gov

NMR Analysis: As discussed, derivatization is essential for enantiomeric excess determination by NMR. researchgate.net

Crystallization: The formation of diastereomeric salts by reacting a racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) can lead to fractional crystallization, where one diastereomer preferentially crystallizes from solution, allowing for physical separation on a preparative scale. wikipedia.org

Table 4: Common Chiral Derivatizing Agents for Primary Amines

| Agent | Type of Derivative | Analytical Method |

|---|---|---|

| (+)-Tartaric Acid | Diastereomeric Salt | Crystallization, HPLC |

| Mosher's Acid Chloride | Diastereomeric Amide | NMR, HPLC |

| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Diastereomeric Carbamate | HPLC (Fluorescence Detection) |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Diastereomeric Isoindole | HPLC (Fluorescence Detection) researchgate.net |

Applications of 2r 2 1,3 Dioxan 2 Yl Propan 1 Amine in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger synthetic target. The inherent chirality of the building block is transferred to the final product, establishing a key stereochemical feature early in the synthetic sequence. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is well-suited for this role due to its defined stereochemistry and two distinct functional handles: the primary amine and the latent aldehyde.

Construction of Nitrogen-Containing Heterocycles and their Enantiomers

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. thieme-connect.deresearchgate.net The amine functionality of this compound serves as a key nucleophilic point for the construction of such rings. For instance, it can be envisioned to react with dicarbonyl compounds or their equivalents to form chiral pyrrolidines, piperidines, or other more complex heterocyclic systems.

Following the initial formation of a new heterocyclic ring, the 1,3-dioxane (B1201747) group can be deprotected under acidic conditions to reveal the aldehyde. This newly liberated functional group can then participate in subsequent intramolecular reactions, such as cyclizations or condensations, to forge more intricate polycyclic structures. The original stereocenter from the amine building block would dictate the stereochemistry of the final product. By using the (2S)-enantiomer of the building block, the enantiomer of the target heterocycle could be synthesized, providing access to both stereoisomers of a biologically active molecule.

Illustrative Example of Potential Heterocycle Synthesis:

| Reactant 1 | Reactant 2 | Potential Product | Stereochemical Outcome |

| This compound | 1,4-Dihalobutane | Chiral 2-substituted pyrrolidine | (R)-configuration maintained |

| This compound | Glutaraldehyde | Chiral piperidine (B6355638) derivative | Stereochemistry directed by the (R)-center |

Integration into Synthetic Pathways for Stereoselective Formation of Carbon-Carbon Bonds

The primary amine of this compound can be transformed into a variety of other functional groups, which can then be utilized in stereoselective carbon-carbon bond-forming reactions. For example, the amine could be converted into an imine, which could then undergo nucleophilic addition where the stereochemical outcome is influenced by the adjacent chiral center.

Alternatively, the amine could be used to direct metallation at the adjacent carbon, followed by reaction with an electrophile. The stereoselectivity of such a process would be governed by the steric and electronic properties of the chiral scaffold.

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nii.ac.jpwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The amine group of this compound is an ideal handle for its attachment to carboxylic acids or other carbonyl-containing compounds to form chiral amides or imines, respectively.

Inductions of Chirality in Asymmetric Alkylations and Additions

Once attached to a substrate, for example, as an amide, the chiral dioxane-amine scaffold can effectively control the facial selectivity of enolate formation. Upon treatment with a strong base, a chiral enolate would be formed. The subsequent alkylation or addition reaction would proceed from the less sterically hindered face, as dictated by the conformation of the chiral auxiliary-enolate complex. nih.gov This strategy is widely used with other chiral amines, such as pseudoephedrine, to achieve high levels of diastereoselectivity in the synthesis of α-substituted carboxylic acids. acs.org

Hypothetical Data for Asymmetric Alkylation using a Derivative of this compound as a Chiral Auxiliary:

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propanoyl derivative | Benzyl (B1604629) bromide | >95:5 | 85 |

| Butanoyl derivative | Methyl iodide | >90:10 | 92 |

| Phenylacetyl derivative | Allyl bromide | >98:2 | 80 |

Mechanisms of Chiral Information Transfer from the Dioxane-Amine Scaffold

The transfer of chiral information from the this compound auxiliary to the reaction center is a consequence of steric and conformational effects. When the amine is converted to an amide and an enolate is formed at the α-carbon of the acyl group, the system often adopts a rigid, chelated transition state. The dioxane ring, being a bulky substituent, would orient itself to minimize steric interactions. This preferred conformation effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, more accessible face. The chair-like conformation of the 1,3-dioxane ring further contributes to a well-defined and predictable steric environment, enhancing the degree of stereocontrol.

Precursor in the Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. Chiral amines are valuable precursors for a wide variety of ligand classes, including Salen ligands, phosphine-oxazoline (PHOX) ligands, and diamine ligands.

This compound could serve as a versatile starting material for the synthesis of novel chiral ligands. The primary amine can be readily derivatized. For example, condensation with a salicylaldehyde (B1680747) derivative would yield a chiral Schiff base, which can then be used to form a metal complex. The dioxane moiety could be retained in the final ligand structure to impart specific steric and electronic properties, or it could be deprotected and further functionalized to create multidentate ligands. The modularity in the synthesis of ligands from such a precursor would allow for the fine-tuning of the ligand's structure to optimize its performance in a particular catalytic transformation.

Employment in Multi-Component Reactions Requiring Specific Stereochemical Control

The application of chiral amines is a cornerstone in asymmetric synthesis, particularly in multi-component reactions (MCRs) where the creation of complex molecules with defined stereochemistry is a primary goal. While direct and detailed research findings on the specific use of this compound in multi-component reactions are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable chiral component for achieving stereochemical control. Chiral primary amines are fundamental reactants in some of the most powerful MCRs, such as the Ugi and Passerini reactions, where they can serve as a source of chirality, influencing the stereochemical outcome of the newly formed stereocenters. nih.govnih.govscispace.com

In the context of an Ugi four-component reaction (U-4CR), a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide converge to form an α-acylamino amide. researchgate.net When a chiral amine like this compound is used, it can induce diastereoselectivity in the product. The formation of the initial imine between the chiral amine and the aldehyde or ketone creates a chiral intermediate. The subsequent nucleophilic attack of the isocyanide on this iminium ion is often the stereochemistry-determining step. The steric and electronic properties of the chiral amine's substituents can direct the approach of the isocyanide from a less hindered face, leading to the preferential formation of one diastereomer over the other.

The dioxanyl group in this compound is a key feature. Its rigid chair-like conformation and the presence of the oxygen atoms can influence the conformational preferences of the reaction intermediates through steric hindrance and potential electronic interactions. This can create a well-defined chiral environment that effectively biases the trajectory of the incoming reactants.

The general principle of using a chiral amine as a chiral auxiliary in a multi-component reaction is to transfer the stereochemical information from the amine to the newly formed stereocenters in the product. wikipedia.orgsigmaaldrich.com After the reaction, the chiral auxiliary part of the molecule can, in some cases, be cleaved to yield an enantiomerically enriched product, while the auxiliary itself can potentially be recovered and reused. sigmaaldrich.com

While specific data for this compound is not available, the table below illustrates the typical kind of research findings that would be expected from studies employing a chiral amine in a diastereoselective Ugi reaction. The data would typically show the variation of substrates and the resulting diastereomeric ratios and yields, providing insight into the effectiveness of the chiral amine in controlling the stereochemistry of the reaction.

Table 1: Representative Data for a Diastereoselective Ugi Reaction Using a Chiral Amine

| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | 75:25 | 85 |

| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic acid | 80:20 | 78 |

| 3 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Acetic acid | 85:15 | 90 |

| 4 | 2-Naphthaldehyde | Cyclohexyl isocyanide | Propionic acid | 70:30 | 82 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained in such reactions. It does not represent actual experimental outcomes for this compound.

The development of new chiral amines for asymmetric multi-component reactions is an ongoing area of research. The exploration of compounds like this compound in this context could lead to novel and efficient methods for the synthesis of complex, stereochemically defined molecules that are of interest in medicinal chemistry and materials science. wikipedia.orgresearchgate.net

Derivatization and Functional Group Interconversions of 2r 2 1,3 Dioxan 2 Yl Propan 1 Amine

Chemical Transformations at the Amine Functionality

The primary amine group in (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental for creating more complex amide, carbamate, and sulfonamide linkages, as well as for introducing diverse substituents through alkylation.

Formation of Amides, Carbamates, and Sulfonamides

The nucleophilic nature of the primary amine allows for straightforward acylation, carbamoylation, and sulfonylation reactions.

Amides: Amide bond formation is a cornerstone of organic synthesis. The reaction of this compound with carboxylic acids, acid chlorides, or anhydrides yields the corresponding amides. When coupling with a carboxylic acid, activating agents such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HBTU, PyBOP) are typically employed to facilitate the reaction. mdpi.comnih.gov Alternatively, the more reactive acid chlorides can be used, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. derpharmachemica.com

Carbamates: Carbamates are readily synthesized from this compound by reaction with chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. masterorganicchemistry.com Another approach involves the reaction with an alcohol in the presence of a carbonyl source like phosgene (B1210022) or its safer equivalents. organic-chemistry.org The synthesis of carbamates can also be achieved through a three-component coupling of the amine, carbon dioxide, and an alkyl halide. researchgate.netmdpi.com

Sulfonamides: Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.orgsigmaaldrich.com This reaction is generally high-yielding and tolerates a wide range of functional groups. derpharmachemica.combu.edu.eg Alternative methods include the reaction of the amine with sulfonic acids under microwave irradiation. bu.edu.eg

| Product Type | Reagent | General Conditions |

| Amide | Carboxylic Acid + Coupling Agent | Room temperature, aprotic solvent (e.g., DMF, CH₂Cl₂) |

| Amide | Acid Chloride + Base | 0 °C to room temperature, aprotic solvent (e.g., CH₂Cl₂) |

| Carbamate | Chloroformate + Base | 0 °C to room temperature, aprotic solvent (e.g., CH₂Cl₂) |

| Carbamate | Di-tert-butyl dicarbonate + Base | Room temperature, aprotic solvent (e.g., THF, CH₂Cl₂) |

| Sulfonamide | Sulfonyl Chloride + Base | 0 °C to room temperature, aprotic solvent (e.g., CH₂Cl₂, pyridine) |

Table 1: General Conditions for the Formation of Amides, Carbamates, and Sulfonamides from Primary Amines.

Reductive Amination and Alkylation Strategies

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of primary amines. growingscience.comnih.gov This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.commdpi.commdma.chorganic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for the imine over the carbonyl starting material. nih.govmdma.ch This method avoids the over-alkylation often observed in direct alkylation with alkyl halides. nih.gov

Alkylation: Direct alkylation of the amine with alkyl halides can also be achieved, though it can be challenging to control the degree of alkylation. nih.gov To favor mono-alkylation, reaction conditions such as the stoichiometry of the reagents and the reaction temperature must be carefully controlled. The use of a large excess of the amine can also favor the formation of the mono-alkylated product.

| Reaction | Reagents | Typical Reducing Agent | General Conditions |

| Reductive Amination | Aldehyde or Ketone | Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH, protic solvent (e.g., MeOH) |

| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvent (e.g., CH₂Cl₂, THF) |

| Alkylation | Alkyl Halide | N/A | Base (e.g., K₂CO₃, Et₃N), aprotic solvent (e.g., DMF, MeCN) |

Table 2: General Strategies for Reductive Amination and Alkylation of Primary Amines.

Reactions and Manipulations Involving the 1,3-Dioxane (B1201747) Acetal (B89532) Moiety

The 1,3-dioxane group in this compound serves as a protecting group for a carbonyl functionality. Its selective removal or transformation is a key step in many synthetic routes.

Selective Deprotection Strategies for Regeneration of Carbonyl Compounds

The 1,3-dioxane acetal is generally stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the parent carbonyl compound. researchgate.netwikipedia.orgorganic-chemistry.org The choice of acid and reaction conditions is crucial for achieving selective deprotection, especially in the presence of other acid-sensitive functional groups.

Common methods for deprotection include treatment with aqueous mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid, trifluoroacetic acid). Lewis acids such as iron(III) chloride, bismuth(III) nitrate, and cerium(III) triflate have also been employed for the chemoselective cleavage of acetals under mild conditions. acsgcipr.org The presence of the amine functionality in the target molecule may require its prior protection or the use of specific conditions to avoid undesired side reactions.

| Reagent | General Conditions |

| Aqueous HCl or H₂SO₄ | Room temperature or gentle heating |

| Acetic Acid (aq.) | Room temperature or gentle heating |

| Lewis Acids (e.g., FeCl₃, Bi(NO₃)₃) | Mild conditions, often in aprotic solvents |

Table 3: Common Reagents for the Deprotection of 1,3-Dioxane Acetals.

Ring-Opening Reactions and Subsequent Functionalizations of the Dioxane Ring

The 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield functionalized 1,3-diols. nrochemistry.com These reactions are often mediated by reducing agents in the presence of a Lewis acid. For example, the use of diisobutylaluminium hydride (DIBAL-H) or a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) can lead to the reductive opening of the acetal to form a mono-protected 1,3-diol. researchgate.net The regioselectivity of the ring opening is influenced by the nature of the substituents on the dioxane ring and the reaction conditions. nrochemistry.com The resulting hydroxyl groups can then be further functionalized, for instance, by etherification or esterification.

Strategic Incorporation into Larger Molecular Architectures via Diverse Coupling Reactions

The bifunctional nature of this compound makes it a valuable participant in various coupling reactions, including multicomponent reactions and the synthesis of heterocyclic systems.

Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid construction of complex molecules in a single step. The primary amine of the title compound can participate in well-known MCRs such as the Ugi and Pictet-Spengler reactions.

In the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. nih.govwikipedia.orgorganic-chemistry.orgnih.gov this compound can serve as the amine component, leading to the formation of complex peptide-like structures. nih.gov

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. researchgate.netnrochemistry.comwikipedia.org While the title compound is not a β-arylethylamine, its derivatives could potentially be designed to undergo analogous cyclization reactions.

Synthesis of Heterocycles: The 1,3-amino alcohol functionality, which can be unmasked from this compound, is a precursor for the synthesis of various heterocyclic compounds. For example, condensation of 1,3-amino alcohols with aldehydes or their derivatives can lead to the formation of 1,3-oxazines. rsc.org Similarly, reaction with amidines can be employed in the synthesis of pyrimidines. bu.edu.eggrowingscience.comorganic-chemistry.org

| Reaction Type | Key Reactants | Resulting Structure |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Bis-amide |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |

| Pyrimidine Synthesis | Amidine, Carbonyl compound | Pyrimidine |

| 1,3-Oxazine Synthesis | Aldehyde | 1,3-Oxazine |

Table 4: Examples of Coupling Reactions for the Synthesis of Larger Molecular Architectures.

Theoretical and Computational Studies on 2r 2 1,3 Dioxan 2 Yl Propan 1 Amine

Conformational Analysis and Energy Minimization Studies of the Molecule

A comprehensive conformational analysis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine would be the foundational step in its theoretical investigation. This process involves identifying all possible spatial arrangements of the atoms in the molecule, known as conformers, and determining their relative stabilities. The primary focus would be on the rotational degrees of freedom around the single bonds, particularly the bond connecting the chiral center to the 1,3-dioxane (B1201747) ring and the bond between the chiral center and the aminomethyl group.

The 1,3-dioxane ring itself exists in a chair conformation, which is the most stable arrangement. However, the substituents on the ring can adopt either axial or equatorial positions. For this compound, the propan-1-amine group at the 2-position of the dioxane ring would be a key determinant of the preferred conformation. Energy minimization studies, employing computational methods such as molecular mechanics or quantum mechanics, would be used to calculate the potential energy of each identified conformer. The results of these calculations would provide the optimized geometry for each stable conformer and their relative energy levels, allowing for the prediction of the most abundant conformer at a given temperature.

A hypothetical data table for such a study might look like this:

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 0.50 | 30 |

| 3 | -60 | 1.20 | 25 |

Molecular Dynamics Simulations and Prediction of Solution-Phase Behavior

To understand the dynamic behavior of this compound in a solvent, molecular dynamics (MD) simulations would be performed. These simulations model the movement of every atom in the system over time by solving Newton's equations of motion. An MD simulation would provide insights into how the molecule interacts with solvent molecules, its conformational flexibility in solution, and the formation of intra- and intermolecular hydrogen bonds involving the amine group.

By analyzing the trajectory of the simulation, various properties can be calculated, such as the radial distribution function to understand the solvation shell structure and the root-mean-square deviation to assess conformational stability. This would be crucial in predicting how the molecule behaves in different solvent environments, which is vital for understanding its reactivity and potential applications in solution-phase chemistry.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical reactivity.

Key outputs from these calculations would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack.

A summary of hypothetical quantum chemical data could be presented as follows:

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 10.6 |

| Electronegativity | 3.2 |

| Chemical Hardness | 5.3 |

Modeling of Stereoselective Interactions and Transition States in its Reactions

Given the chiral nature of this compound, a significant focus of computational modeling would be on its stereoselective interactions. This involves studying how the molecule interacts with other chiral molecules, which is crucial for applications in asymmetric synthesis and catalysis.

Computational methods would be used to model the transition states of reactions involving this amine. By calculating the energy barriers for different reaction pathways, it is possible to predict the stereochemical outcome of a reaction. For example, if the amine is used as a chiral auxiliary, modeling the transition states of its reactions with a prochiral substrate would help in understanding the origin of the observed diastereoselectivity or enantioselectivity. These models would visualize the three-dimensional arrangement of atoms in the transition state, highlighting the key steric and electronic interactions that favor the formation of one stereoisomer over another.

Future Perspectives and Emerging Research Avenues for 2r 2 1,3 Dioxan 2 Yl Propan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure chiral amines in the pharmaceutical and chemical industries has spurred research into greener and more efficient synthetic methods. researchgate.netnih.gov Traditional chemical routes often suffer from limitations such as a lack of stereoselectivity and the need for harsh reaction conditions. nih.govnih.gov Consequently, future research is heavily focused on biocatalytic and asymmetric catalytic processes to produce compounds like (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Biocatalysis, in particular, has emerged as a powerful alternative. mdpi.com Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer high efficiency and exquisite stereoselectivity under mild, environmentally benign conditions. nih.govnih.govresearchgate.net

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. Research is focused on overcoming challenges like unfavorable reaction equilibria and product inhibition through strategies like using "smart" diamine donors or in situ product removal. nih.govresearchgate.net

Amine Dehydrogenases (AmDHs): AmDHs facilitate the reductive amination of ketones using ammonia (B1221849) as the amino donor, representing an ideal route for chiral amine production. mdpi.com Protein engineering efforts are underway to improve the activity and stability of these enzymes, which could significantly lower production costs. nih.govmdpi.com

Imine Reductases (IREDs): IREDs and related reductive aminases (RedAms) provide a direct and green route to chiral secondary and tertiary amines, and extensive libraries of these biocatalysts are being generated through metagenomic discovery efforts. researchgate.net

These enzymatic strategies not only improve the sustainability profile but also offer superior control over the stereochemistry, which is crucial for the synthesis of specific enantiomers like the (2R) form.

Table 1: Comparison of Synthetic Routes for Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often low to moderate; may produce racemic mixtures. | High to excellent (>99% ee often achievable). mdpi.com |

| Reaction Conditions | Frequently requires harsh conditions (high temperature/pressure, strong acids/bases). nih.gov | Typically mild conditions (near-ambient temperature and pressure, neutral pH). nih.gov |

| Catalysts | Often relies on heavy metal catalysts. | Uses biodegradable enzymes. mdpi.com |

| Solvents | Predominantly organic solvents. | Often performed in aqueous media. |

| Environmental Impact | Higher waste generation, use of toxic reagents. | Greener process with less waste. researchgate.net |

| Key Technologies | Asymmetric hydrogenation, diastereomeric crystallization. mdpi.com | Directed evolution, enzyme immobilization, cofactor regeneration. nih.govnih.gov |

Exploration of Novel Applications in Stereoselective Organocatalysis

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents a significant opportunity for this compound. Chiral primary and secondary amines are well-established catalysts for a variety of stereoselective transformations, often proceeding through iminium ion or enamine intermediates. nih.govresearchgate.net

Given its structure—a primary chiral amine—this compound is a prime candidate for development as a novel organocatalyst. Future research will likely explore its efficacy in key asymmetric reactions, including:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. researchgate.net

Aldol Reactions: Promoting the stereoselective reaction between aldehydes and ketones to form β-hydroxy carbonyl compounds. researchgate.net

Indole Alkylations: A new strategy for accessing the important indole pharmacophore involves the amine-catalyzed alkylation of indoles with α,β-unsaturated aldehydes. nih.gov The design of new chiral amine catalysts with improved reactivity and selectivity is central to advancing this methodology. nih.gov

Annulation Reactions: The construction of cyclic structures through stereoselective annulation is a powerful tool in synthesis, and chiral amines play a crucial role in directing the stereochemical outcome. uniroma1.it

The presence of the 1,3-dioxane (B1201747) moiety could offer unique steric and electronic properties, potentially influencing the catalyst's performance and leading to novel reactivity or improved selectivity compared to existing organocatalysts.

Table 2: Potential Organocatalytic Applications for this compound

| Reaction Type | Role of Chiral Amine Catalyst | Potential Advantage of the Dioxane Moiety |

|---|---|---|

| Asymmetric Michael Addition | Forms a chiral enamine intermediate with a ketone/aldehyde, directing the nucleophilic attack. researchgate.net | The bulky dioxane group could provide effective facial shielding, enhancing enantioselectivity. |

| Asymmetric Aldol Reaction | Activates the carbonyl electrophile via iminium ion formation and controls the stereochemistry of the addition. researchgate.net | May influence the conformation of the transition state through non-covalent interactions. |

| Iminium-Catalyzed Indole Alkylation | Forms a transient iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO for indole attack. nih.gov | Could modulate catalyst solubility and stability while influencing the steric environment. |

| [4+2] Cycloadditions (Diels-Alder) | Acts as a dienophile activator through iminium catalysis. | The dioxane ring can influence the approach of the diene, potentially controlling diastereoselectivity. |

Integration into Continuous Flow Chemistry Platforms for Enhanced Process Control

Continuous flow chemistry is revolutionizing chemical manufacturing by offering significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and greater reproducibility. flinders.edu.auuc.pt The integration of the synthesis and application of this compound into continuous flow platforms is a promising avenue for future research.

Key benefits of this integration include:

Process Intensification: Flow reactors enable rapid reaction optimization and can be scaled up by operating for longer durations or by numbering-up (running multiple reactors in parallel). researchgate.netflinders.edu.au

Telescoped Reactions: Multi-step syntheses can be performed sequentially in a single, uninterrupted flow path. nih.gov This avoids the need for isolating and purifying intermediates, saving time, and reducing waste. flinders.edu.aumdpi.com For example, the synthesis of the amine could be directly coupled with its use in a subsequent organocatalytic reaction within the same flow system.

Enhanced Safety: Performing hazardous reactions in the small volumes of a flow reactor minimizes risks associated with exotherms or the handling of unstable intermediates. ucd.ie

Future research will focus on developing robust flow protocols for the synthesis of this chiral amine, potentially incorporating packed-bed reactors with immobilized enzymes or catalysts. researchgate.net This approach would not only streamline the production process but also facilitate catalyst recovery and reuse, further enhancing the economic and environmental viability of the synthesis. researchgate.net

Table 3: Comparison of Batch Processing vs. Continuous Flow Chemistry

| Parameter | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient and uniform. flinders.edu.au |

| Reaction Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. uc.pt |

| Safety | Higher risks with large volumes and potential for thermal runaway. ucd.ie | Inherently safer due to small reactor volumes. mdpi.com |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward through continuous operation or parallelization. uc.pt |

| Process Integration | Difficult to couple reaction steps. | Enables "telescoped" multi-step synthesis without intermediate isolation. flinders.edu.aumdpi.com |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. uc.pt |

Potential Utility in Supramolecular Chemistry or as a Component in Advanced Materials

The unique structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and materials science. The combination of a chiral scaffold, a hydrogen-bonding amine group, and ether linkages in the dioxane ring allows for specific molecular recognition and self-assembly processes.

Emerging research avenues include:

Chiral Metal-Organic Frameworks (MOFs): The amine can serve as a chiral linker or be incorporated into larger organic struts used to construct MOFs. nih.gov Such chiral MOFs are highly sought after for applications in enantioselective separations, asymmetric catalysis, and sensing. nih.gov

Supramolecular Gels: The hydrogen-bonding capabilities of the amine group could enable the molecule to act as a low-molecular-weight gelator, forming self-assembled fibrillar networks that can immobilize solvents.

Chiral Polymers and Materials: Incorporation of the amine as a monomeric unit into polymers could lead to advanced materials with tailored chiroptical properties. rsc.org These materials are of interest for applications in circularly polarized light detection or emission and other chiroptoelectronic devices. rsc.org

Chiral Recognition: The molecule could be immobilized onto a solid support and used as a chiral stationary phase in chromatography for the separation of enantiomers. Its specific hydrogen bonding and steric properties could enable effective discrimination between different stereoisomers.

The ability to rationally design and synthesize molecules like this compound is crucial for advancing the field of functional chiral materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving enantiomeric purity in (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, Grignard reactions with chiral auxiliaries (e.g., (R)-configured aldehydes) can direct stereochemistry during nucleophilic addition to form the propan-1-amine backbone. Subsequent reduction using LiAlH4 or catalytic hydrogenation preserves chirality. Chiral HPLC or enzymatic resolution can further purify enantiomers .

Q. How can the 1,3-dioxane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 1,3-dioxane ring acts as an electron-withdrawing group, stabilizing adjacent carbocations and enhancing electrophilicity at the propan-1-amine moiety. Reactivity can be modulated by varying reaction conditions (e.g., polar aprotic solvents like DMF) or using catalysts such as BF3-etherate to activate leaving groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify the dioxane ring (δ 4.8–5.2 ppm for acetal protons) and amine protons (δ 1.5–2.5 ppm). NOESY confirms stereochemistry.

- MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration when derivatized with heavy atoms (e.g., bromine) .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dioxane ring impact biological activity in receptor-binding studies?

- Methodological Answer : The dioxane ring’s rigidity and oxygen lone pairs may enhance hydrogen bonding with biological targets (e.g., GPCRs). Computational docking studies (using software like AutoDock Vina) can map interactions, while SAR analogs with modified dioxane substituents (e.g., methyl groups) test steric tolerance .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Impurities like diastereomers or oxidized byproducts require advanced separation techniques:

- Derivatization : Use CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to tag amines for enhanced UV/fluorescence detection in HPLC.

- GC-MS headspace analysis : Identifies volatile byproducts (e.g., residual solvents) with SPME fiber-based extraction .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer : Discrepancies may stem from:

- Stereochemical variability : Validate enantiopurity via circular dichroism (CD) spectroscopy.

- Solvent effects : Re-test activity in physiologically relevant buffers (e.g., PBS at pH 7.4) instead of DMSO.

- Batch consistency : Implement QC protocols (e.g., <95% purity threshold by HPLC) .

Q. What catalytic systems optimize reductive amination for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.